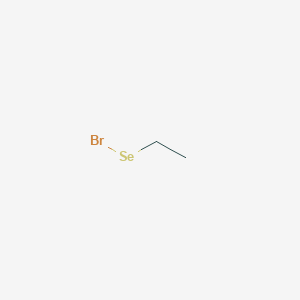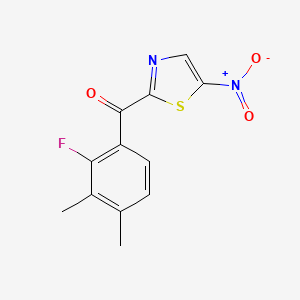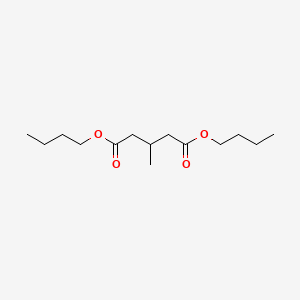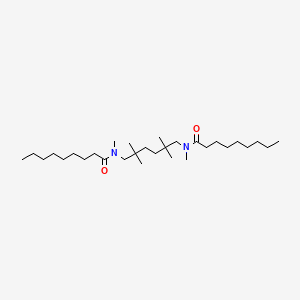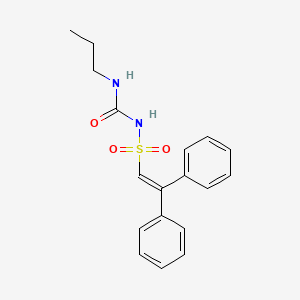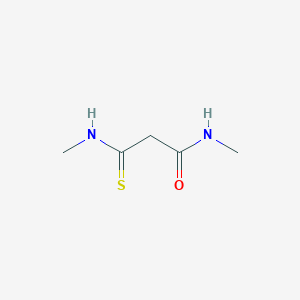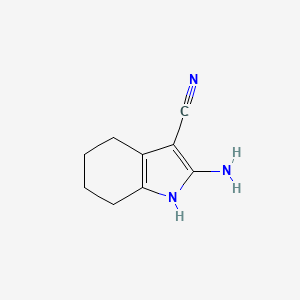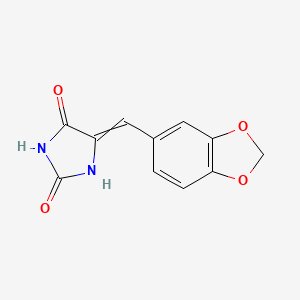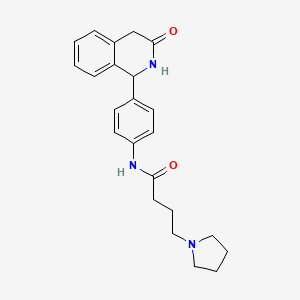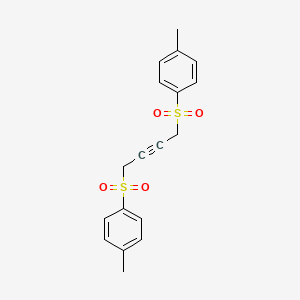
1,1'-(But-2-yne-1,4-diyldisulfonyl)bis(4-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-methylphenylsulfonyl)-2-butyne is an organic compound characterized by the presence of two sulfonyl groups attached to a butyne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-methylphenylsulfonyl)-2-butyne typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-butyne-1,4-diol. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the sulfonyl groups. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of 1,4-Bis(4-methylphenylsulfonyl)-2-butyne may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(4-methylphenylsulfonyl)-2-butyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Bis(4-methylphenylsulfonyl)-2-butyne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Bis(4-methylphenylsulfonyl)-2-butyne involves its interaction with various molecular targets. The sulfonyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis(4-methylphenylsulfonyl)-2-butanone
- 1,4-Bis(4-methylphenyl)-2-[(4-methylphenyl)sulfonyl]-1,4-butanedione
Uniqueness
1,4-Bis(4-methylphenylsulfonyl)-2-butyne is unique due to its butyne backbone, which imparts distinct chemical properties compared to similar compounds with different backbones. This structural feature allows for specific reactivity and applications that are not possible with other compounds.
Propriétés
Numéro CAS |
56163-34-9 |
|---|---|
Formule moléculaire |
C18H18O4S2 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
1-methyl-4-[4-(4-methylphenyl)sulfonylbut-2-ynylsulfonyl]benzene |
InChI |
InChI=1S/C18H18O4S2/c1-15-5-9-17(10-6-15)23(19,20)13-3-4-14-24(21,22)18-11-7-16(2)8-12-18/h5-12H,13-14H2,1-2H3 |
Clé InChI |
PAYGLORNWCKUDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC#CCS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14645618.png)

